Arginine Hydrochloride

概要

説明

アルギニン塩酸塩は、アミノ酸アルギニンと塩酸を組み合わせた塩の形です。これは、水に非常に溶解しやすい白色の結晶性粉末です。アルギニンは半必須アミノ酸であり、体はアルギニンを生成できますが、特定の状況下ではサプリメントが必要になる場合があります。アルギニンは、タンパク質合成、創傷治癒、および重要なシグナル伝達分子である一酸化窒素の生成など、さまざまな生理学的プロセスに重要な役割を果たします。

準備方法

合成ルートと反応条件: アルギニン塩酸塩の調製には、通常、アルギニンの発酵が含まれます。このプロセスは、強酸性カチオン交換樹脂を用いたアルギニン発酵液の吸着から始まります。アルギニン溶液を得るために、水酸化ナトリウム溶液を用いて溶出を行います。次に、この溶液を弱酸性カチオン交換樹脂で吸着させ、塩酸で溶出させてアルギニンモノ塩酸塩溶液を得ます。 最後に、脱色および濃縮工程を実施して、最終製品を得ます .

工業生産方法: 工業的環境では、アルギニン塩酸塩の生産には、同様の工程がより大規模に行われます。 新しい樹脂技術の使用により、不純物の除去が可能になり、最終製品の純度が高くなり、収率が向上します .

化学反応の分析

反応の種類: アルギニン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: アルギニンは酸化されて一酸化窒素を生成することができ、これは体内の重要なシグナル伝達分子です.

還元: アルギニンを伴う還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: アルギニンは、特にペプチドやタンパク質の形成において、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸素と一酸化窒素合成酵素があります。

置換: 他のアミノ酸やペプチド結合形成酵素などの試薬が使用されます。

主な製品:

一酸化窒素: アルギニンの酸化中に生成されます。

ペプチドおよびタンパク質: アルギニンを含む置換反応によって形成されます。

4. 科学研究への応用

アルギニン塩酸塩は、科学研究において幅広い用途があります。

化学: さまざまな化合物の合成における前駆体として、および化学反応における試薬として使用されます。

生物学: 細胞培養培地で役割を果たし、さまざまな生物学的調査におけるサプリメントとして使用されます。

科学的研究の応用

Protein Stabilization and Formulation

Arginine hydrochloride is widely recognized for its ability to enhance the stability and solubility of proteins in pharmaceutical formulations. Its unique chemical structure allows it to suppress protein aggregation and improve refolding processes, making it a valuable excipient in the development of injectable protein therapies.

Case Studies

- A decade-long review indicated that this compound is effective in enhancing the solubility of folded proteins, significantly improving their therapeutic potential .

- In formulations involving monoclonal antibodies, this compound has been shown to improve lyophilization outcomes, which is critical for long-term storage .

Therapeutic Applications

This compound has been explored for various therapeutic applications beyond its role as a stabilizer in drug formulations.

Chaperone Activity Enhancement

Research indicates that this compound can enhance the chaperone-like activity of certain proteins, such as crystallins found in the eye lens. This property is particularly relevant in conditions like congenital cataracts and desmin-related myopathy, where protein misfolding occurs .

- Mechanism : It binds to negatively charged side chains of proteins, promoting structural changes that enhance their functional stability and prevent aggregation .

Clinical Implications

- This compound has been investigated for its potential role in treating acute myeloid leukemia (AML) by enhancing the efficacy of chemotherapeutic agents through improved protein interactions within cancer cells .

- Topical applications have shown promise in dermatological treatments by increasing urea content in the stratum corneum, thus aiding hydration and barrier function .

Safety Profile and Considerations

While this compound is generally considered safe for use in various formulations, its effects on protein stability must be carefully monitored to avoid denaturation risks associated with high concentrations.

Toxicity Reports

There have been isolated cases of overdose leading to severe reactions; however, such instances are rare and typically involve misuse or excessive dosing beyond recommended levels .

Summary Table of Applications

作用機序

アルギニン塩酸塩は、主に一酸化窒素の生成を通じて作用を発揮します。一酸化窒素は、一酸化窒素合成酵素によってアルギニンから合成されます。この分子はセカンドメッセンジャーとして機能し、血管拡張と免疫応答を調節します。 さらに、アルギニンは、視床下部への作用を通じて、成長ホルモンとプロラクチンの放出を刺激します .

類似化合物:

アルギニン塩酸塩の独自性: アルギニン塩酸塩は、その高い溶解度とバイオアベイラビリティにより、遊離型に比べて臨床および工業的用途においてより効果的です . 塩酸塩の形は、体内での吸収と利用率を高めることができ、治療の可能性を高めます。

類似化合物との比較

L-Arginine: The free form of arginine, which is less soluble and has lower bioavailability compared to arginine hydrochloride.

L-Citrulline: A precursor to arginine that is more bioavailable and avoids hepatic first-pass metabolism.

Uniqueness of this compound: this compound is unique due to its high solubility and bioavailability, making it more effective in clinical and industrial applications compared to its free form . The hydrochloride form allows for better absorption and utilization in the body, enhancing its therapeutic potential.

生物活性

Arginine hydrochloride (Arg.HCl) is a salt form of the amino acid L-arginine, known for its significant biological activities, particularly in the synthesis of nitric oxide (NO). This compound plays a crucial role in various physiological processes, including vasodilation, immune response, and metabolic regulation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Nitric Oxide Synthesis

Arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of NO, a potent vasodilator. NO enhances blood flow and has implications in cardiovascular health, wound healing, and immune function. The synthesis of NO from arginine is critical for maintaining vascular tone and promoting angiogenesis .

Cell Signaling Pathways

Arginine activates several key signaling pathways in cells:

- mTOR Pathway : Involved in protein synthesis and cell growth.

- Focal Adhesion Kinase Pathway : Promotes cell migration and wound healing .

These pathways underline arginine's role in muscle metabolism and recovery.

1. Cardiovascular Health

Arginine supplementation has been linked to improved endothelial function and reduced blood pressure. Clinical studies indicate that oral administration can enhance NO production, leading to better blood flow and cardiovascular health outcomes .

2. Immune Function

Arginine is essential for optimal immune responses. It enhances the proliferation of lymphocytes and the production of cytokines, contributing to improved resistance against infections. Studies have shown that arginine can enhance the body's anti-infectious responses, particularly against viral pathogens such as coronaviruses .

3. Wound Healing

The role of arginine in wound healing is notable. It promotes collagen synthesis and enhances fibroblast proliferation. A study demonstrated that patients receiving arginine showed significant improvements in wound healing rates compared to control groups .

4. Antimicrobial Activity

Research indicates that arginine-based compounds exhibit antimicrobial properties. Cyclic dipeptides derived from arginine have shown effectiveness against various pathogenic bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: this compound in Wound Healing

A clinical trial evaluated the effects of this compound on patients with chronic wounds. The study found that those receiving arginine supplementation experienced faster healing times and improved wound closure rates compared to a placebo group (p < 0.001) .

Case Study 2: Arginine in Cardiovascular Disease

In a randomized controlled trial involving patients with hypertension, supplementation with this compound significantly reduced systolic blood pressure and improved endothelial function over a 12-week period .

Data Table: Summary of Biological Activities

特性

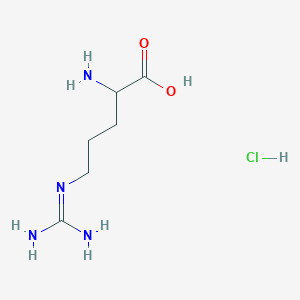

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。